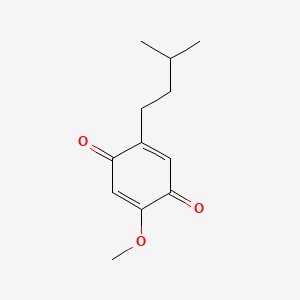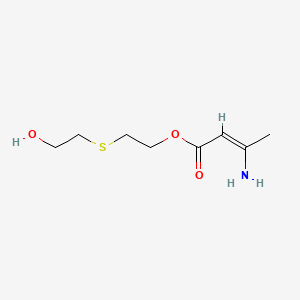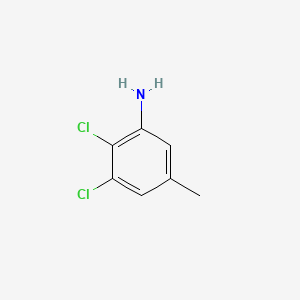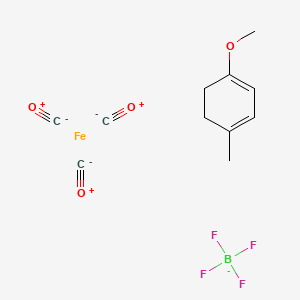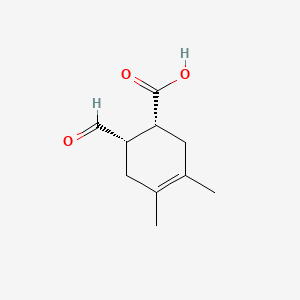
Tungsten carbide cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten carbide cobalt, often referred to as cemented carbide, is a composite material known for its exceptional hardness, wear resistance, and durability. This compound is a blend of tungsten carbide, a material recognized for its extreme hardness, and cobalt, which acts as a binder to hold the tungsten carbide particles together. The combination of these elements results in a material that is exceptionally strong and versatile, making it invaluable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Powder Preparation: Tungsten carbide powder is mixed with cobalt powder in precise ratios.
Compaction: The mixed powders are pressed into a desired shape using high pressure.
Sintering: The compacted material is heated to a temperature just below the melting point of cobalt.
Industrial Production Methods:
Molten Salt Electrolysis: This method involves using tungsten carbide-cobalt scrap as a sacrificial anode and an electrolyte composed of sodium chloride and potassium chloride salts.
Solid-Phase, Liquid-Phase, and Vapor-Phase Methods: These methods are used to prepare ultra-fine tungsten carbide powders.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures.
Reduction: Reduction reactions can be used to revert tungsten trioxide back to tungsten carbide.
Carburization: This reaction involves the formation of tungsten carbide from tungsten and carbon sources.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments are common conditions for oxidation reactions.
Reduction: Hydrogen gas is commonly used as a reducing agent in reduction reactions.
Carburization: Graphite or other carbon sources are used in carburization reactions, typically at temperatures ranging from 900 to 2000°C.
Major Products Formed:
Oxidation: Tungsten trioxide and cobalt oxide.
Reduction: Tungsten carbide.
Carburization: Tungsten carbide.
Chemistry:
- This compound is used in the production of cutting tools, abrasives, and wear-resistant coatings due to its hardness and durability .
Biology and Medicine:
- Research is being conducted on the use of this compound in biomedical applications, such as radiation shielding materials .
Industry:
作用机制
The mechanism by which tungsten carbide cobalt exerts its effects is primarily through its physical properties. The cobalt binder enhances the adhesion and ductility of the naturally brittle tungsten carbide, allowing it to withstand high-stress environments . The tungsten carbide particles provide exceptional hardness and wear resistance, making the material suitable for cutting, drilling, and machining operations .
相似化合物的比较
- Tungsten Boride
- Tungsten Nitride
- Molybdenum Carbide
- Titanium Carbide
- Silicon Carbide
Comparison:
- Tungsten Carbide vs. Tungsten Boride: Tungsten carbide is harder and more wear-resistant than tungsten boride, making it more suitable for cutting and drilling applications .
- Tungsten Carbide vs. Tungsten Nitride: Tungsten carbide has higher hardness and thermal stability compared to tungsten nitride .
- Tungsten Carbide vs. Molybdenum Carbide: Tungsten carbide is more wear-resistant and has higher hardness than molybdenum carbide .
- Tungsten Carbide vs. Titanium Carbide: Tungsten carbide has higher density and hardness compared to titanium carbide .
- Tungsten Carbide vs. Silicon Carbide: Tungsten carbide is more wear-resistant and has higher hardness than silicon carbide .
Tungsten carbide cobalt stands out due to its unique combination of hardness, wear resistance, and toughness, making it an invaluable material in various industrial applications.
属性
IUPAC Name |
cobalt;methylidynetungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH.Co.W/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHVRMRUVYPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[W].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
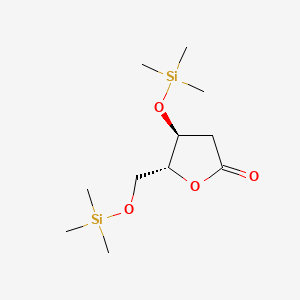

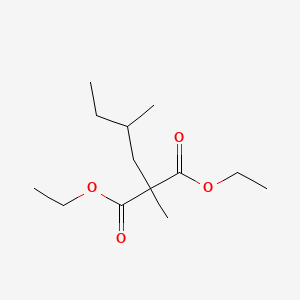
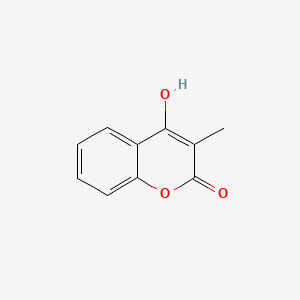
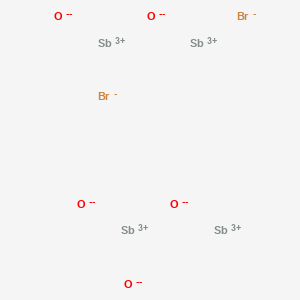
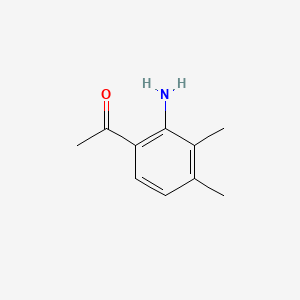
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
